tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a tert-butyl group and a (2,4-dichlorophenyl)thio group, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-1-carboxylate and 2,4-dichlorophenylthiol.
Reaction Conditions: The reaction involves the formation of a thioether bond between the piperidine ring and the dichlorophenyl group. This is usually achieved under mild conditions, often using a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC).
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at the piperidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of thioether-containing compounds with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target molecule, leading to a biological response.
Molecular Targets and Pathways Involved:
Enzymes: Potential targets include various enzymes involved in metabolic pathways.
Receptors: Interaction with specific receptors can trigger signaling pathways leading to desired biological effects.
Comparison with Similar Compounds
Tert-Butyl 4-(((3,5-dichlorophenyl)thio)methyl)piperidine-1-carboxylate
Tert-Butyl 4-(((2,4,5-trichlorophenyl)thio)methyl)piperidine-1-carboxylate
Tert-Butyl 4-(((2-chlorophenyl)thio)methyl)piperidine-1-carboxylate
Uniqueness: The presence of the 2,4-dichlorophenyl group in tert-Butyl 4-(((2,4-dichlorophenyl)thio)methyl)piperidine-1-carboxylate provides unique chemical and biological properties compared to its analogs. This substitution pattern affects the compound's reactivity, binding affinity, and overall biological activity.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
tert-butyl 4-[(2,4-dichlorophenyl)sulfanylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2NO2S/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)11-23-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHXKIHIWYGCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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